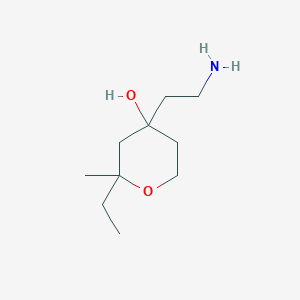
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with two methyl groups at positions 5 and 7, and a carboxylic acid group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For example, a Cu₂O catalyst in dimethyl sulfoxide (DMSO) at room temperature can yield high amounts of benzoxazole derivatives . Other methods include using nanocatalysts, metal catalysts, and ionic liquid catalysts under various reaction conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common practices to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form π-π stacking or π-cation interactions with biological targets, and the oxygen and nitrogen atoms in the oxazole ring can engage in hydrogen bonding . These interactions enable the compound to modulate the activity of enzymes and proteins involved in various biological pathways, such as DNA topoisomerases, protein kinases, and cyclooxygenases .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.
5-Methylbenzoxazole: A derivative with a single methyl group at position 5.
7-Methylbenzoxazole: A derivative with a single methyl group at position 7.
Uniqueness
5,7-Dimethyl-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of both methyl groups at positions 5 and 7, and the carboxylic acid group at position 2. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
5,7-dimethyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-3-6(2)8-7(4-5)11-9(14-8)10(12)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
HYESNLOJTCLVCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)


![{[(5-Chloro-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13159804.png)
![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)

![2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13159826.png)





